molecular formula C18H35N3O13 B1595781 Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS No. 78341-33-0

Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Cat. No. B1595781
CAS RN: 78341-33-0
M. Wt: 501.5 g/mol
InChI Key: RQFQJYYMBWVMQG-KAPKVSAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a compound known for its essentiality in biomedicine . It plays a crucial role in synthesizing glycosylated drugs and exploring glycobiology within the pharmaceutical sector . Its significance extends to the treatment of diverse ailments, encompassing bacterial and viral infections, cancer, and inflammation .


Molecular Structure Analysis

The molecular formula of Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside is C11H21NO6 . Its InChI Code is 1S/C11H21NO6/c1-5(2)17-11-8(12-6(3)14)10(16)9(15)7(4-13)18-11/h5,7-11,13,15-16H,4H2,1-3H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1 .


Physical And Chemical Properties Analysis

Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside has a molecular weight of 263.29 . It appears as a white to yellow solid .

Scientific Research Applications

Synthesis and Structural Studies

  • Adjuvant Activity in Bacterial Peptidoglycan Derivatives : A study conducted by Merser, Sinaỹ, and Adam (1975) explored the synthesis and adjuvant activity of bacterial peptidoglycan derivatives, including Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. They found specific compounds exhibiting adjuvant activity, which is crucial in vaccine development (Merser, Sinaỹ, & Adam, 1975).

  • Derivatives Synthesis for Biochemical Research : Jacquinet and Sinaÿ (1974) synthesized derivatives of methyl 2-acetamido-2-deoxy-β-D-glucofuranoside, demonstrating the versatility of this compound in creating various biochemical structures (Jacquinet & Sinaÿ, 1974).

Biochemical Applications

  • Exploration of Antitumor Activities : Myszka et al. (2003) researched the synthesis of diosgenyl 2-amino-2-deoxy-beta-D-glucopyranoside hydrochloride and its derivatives, revealing promising antitumor activities. This study highlights the potential of isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside in cancer research (Myszka, Bednarczyk, Najder, & Kaca, 2003).

  • Glycosidic Isologs in Enzyme Catalysis : A study by Tsai, Reyes-Zamora, and Otson (1971) investigated glycosidic isologs of this compound, highlighting its role in understanding enzyme catalysis. This has implications for biochemical research and the understanding of enzymatic processes (Tsai, Reyes-Zamora, & Otson, 1971).

Surface Chemistry and Surfactants

  • Surface-Active Properties : Boullanger et al. (1995) synthesized several alkyl 2-acetamido-2-deoxy-β-D-glucopyranosides and assessed their surface-active properties. These findings are significant for applications in surface chemistry and the development of surfactants (Boullanger, Chevalier, Croizier, Lafont, & Sancho, 1995).

  • Novel Sugar-Based Surfactants : Ji et al. (2017) developed novel sugar-based surfactants, including alkoxyethyl 2-acetamido-2-deoxy-α-D-glucopyranosides, demonstrating the potential of isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives in creating water-soluble surfactants (Ji, Shen, Chen, Zhang, & Wu, 2017).

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propan-2-yloxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO6/c1-5(2)17-11-8(12-6(3)14)10(16)9(15)7(4-13)18-11/h5,7-11,13,15-16H,4H2,1-3H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHJQINNMOQHDM-ISUQUUIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428814
Record name Propan-2-yl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside

CAS RN

78341-33-0
Record name 1-Methylethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78341-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propan-2-yl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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